4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole

CK2 kinase ATP-competitive inhibition structure–activity relationship

This N1-isobutyl-4-bromobenzotriazole enables systematic SAR studies of CK2α kinase inhibition, where the isobutyl group’s steric & lipophilic contributions can be compared directly to unsubstituted 4-BrBt (IC₅₀ 119 μM). The 4-bromo handle supports modular cross-coupling for downstream diversification without post-coupling N-alkylation, while its higher aqueous solubility (Cw 3.87×10⁻³ M) ensures homogeneous reaction conditions. Essential for labs requiring defined N-alkylation & halogen-bonding probes.

Molecular Formula C10H12BrN3
Molecular Weight 254.13 g/mol
Cat. No. B12083060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole
Molecular FormulaC10H12BrN3
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C(=CC=C2)Br)N=N1
InChIInChI=1S/C10H12BrN3/c1-7(2)6-14-9-5-3-4-8(11)10(9)12-13-14/h3-5,7H,6H2,1-2H3
InChIKeySNXHAPIKTGJVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole – Chemical Identity, Scaffold Class, and Procurement Context


4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is a halogenated benzotriazole derivative within the 1,2,3-triazole heterocyclic class. Benzotriazole derivatives are widely recognized as ATP-competitive protein kinase inhibitors, with halogenation patterns critically modulating target selectivity and binding thermodynamics [1]. This compound features a 4-bromo substitution on the fused benzene ring and an isobutyl group at the N1 position, distinguishing it from simpler bromobenzotriazole analogs (e.g., 4-BrBt, 5-BrBt) lacking the isobutyl moiety. The isobutyl substituent introduces altered lipophilicity and steric properties that influence binding pocket interactions [2]. Procuring this specific derivative is relevant for laboratories developing structure–activity relationship (SAR) campaigns around CK2α kinase inhibition, studying halogen-bonding contributions to target engagement, or seeking benzotriazole building blocks with defined N-alkylation for downstream medicinal chemistry applications.

Why 4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole Cannot Be Substituted with Unalkylated or Differently Halogenated Benzotriazoles


Benzotriazole derivatives exhibit pronounced sensitivity to both halogen position and N-alkylation status in determining kinase inhibition potency and selectivity. Unalkylated analogs (e.g., 4-bromobenzotriazole, 4-BrBt) and 5-substituted isomers (e.g., 5-BrBt) show divergent CK2α IC₅₀ values and differential thermodynamic binding signatures [1]. The isobutyl group at N1 confers distinct conformational constraints and hydrophobic contacts absent in unsubstituted comparators, potentially altering residence time and selectivity profiles. Simply substituting a generic bromobenzotriazole without the isobutyl moiety introduces uncontrolled variability in target engagement that can derail SAR interpretation, confound dose–response analyses, and invalidate cross-study comparisons. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for 4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole vs. Comparators


CK2α Inhibition Potency: 4-BrBt vs. 5-BrBt Isomer

Among mono-bromobenzotriazole isomers lacking N-alkylation, the 4-bromo derivative (4-BrBt) demonstrates approximately 6-fold weaker CK2α inhibition compared to its 5-bromo isomer (5-BrBt). The 4-BrBt scaffold serves as the benzotriazole core for 4-bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole, and this positional sensitivity underscores why bromine placement alone determines baseline potency prior to any N-alkylation effects [1].

CK2 kinase ATP-competitive inhibition structure–activity relationship

TBBt as Potency Benchmark: Multi-Brominated vs. Mono-Brominated Benzotriazole Core

4,5,6,7-Tetrabromobenzotriazole (TBBt) represents the maximal bromination state of the benzotriazole scaffold and serves as the industry reference CK2 inhibitor (IC₅₀ ~0.5–1.0 μM). The mono-brominated 4-BrBt scaffold—the core of 4-bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole—exhibits dramatically reduced potency, with IC₅₀ values in the 100–120 μM range [1][2]. This >100-fold difference highlights that the isobutyl-substituted derivative occupies a distinct potency niche.

CK2 kinase halogenated inhibitors potency benchmark

Aqueous Solubility and pKa Differentiation: 4-BrBt vs. 5-BrBt

Bromine substitution position markedly alters the physicochemical properties of benzotriazoles. 4-BrBt exhibits a pKa of 7.08 and aqueous solubility (Cw) of 3.87 × 10⁻³ M, whereas the 5-bromo isomer shows a pKa of 7.65 and lower solubility of 1.02 × 10⁻³ M [1]. The isobutyl group in 4-bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is expected to further modulate these parameters, impacting formulation compatibility and assay behavior.

physicochemical properties aqueous solubility pKa

Isobutyl N-Alkylation: Structural Differentiation from Unsubstituted Benzotriazoles

4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole incorporates an isobutyl group at N1, a structural feature absent in all comparator compounds discussed above (4-BrBt, 5-BrBt, TBBt). While no published direct comparative data exist for this specific derivative, class-level SAR from benzotriazole CK2 inhibitors demonstrates that N-alkylation modulates binding mode, residence time, and selectivity [1]. The isobutyl substituent introduces additional hydrophobic contacts and steric constraints that differentiate binding kinetics from unsubstituted parent scaffolds.

N-alkylation hydrophobic contacts conformational constraints

High-Value Application Scenarios for 4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole in Research and Procurement


CK2α Kinase Inhibitor SAR Campaigns Exploring N-Alkylation Effects

This compound serves as an N1-isobutyl-substituted variant for structure–activity relationship studies examining how alkyl chain branching influences CK2α inhibition relative to unsubstituted 4-BrBt (IC₅₀ 119 ± 10 μM) [1]. The isobutyl group introduces defined lipophilic bulk that can be systematically compared to methyl, ethyl, or propyl analogs to map steric and hydrophobic requirements of the ATP-binding pocket.

Halogen-Bonding and Thermodynamic Binding Studies of Benzotriazole Inhibitors

The 4-bromo substitution provides a defined halogen-bond donor for investigating non-covalent interactions with kinase hinge residues. Prior work on mono-, di-, and tri-bromobenzotriazoles establishes that bromine position influences both IC₅₀ and binding thermodynamics [2]. 4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole enables studies probing whether N-alkylation alters halogen-bonding geometry and contribution to ΔG_bind.

Synthetic Intermediate for N-Functionalized Benzotriazole Libraries

The 4-bromo group provides a reactive handle for cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the N1-isobutyl moiety remains intact. This enables modular synthesis of diverse 4-aryl or 4-amino benzotriazole derivatives without requiring post-coupling N-alkylation steps. The higher aqueous solubility of the 4-bromo scaffold (Cw 3.87 × 10⁻³ M) facilitates homogeneous reaction conditions compared to the less soluble 5-bromo isomer [1].

Physicochemical Property Benchmarking in Benzotriazole Series

Given the established pKa (7.08) and solubility (3.87 × 10⁻³ M) for the 4-BrBt scaffold [1], 4-bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole serves as a reference point for quantifying how N1-alkylation modifies lipophilicity (logP/logD), solubility, and ionization behavior—parameters critical for predicting compound behavior in cellular assays and in vivo models.

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